Iodophenpropit dihydrobromide is classified as a histamine H3 receptor antagonist. Its chemical structure is represented by the formula with a molecular weight of 576.13 g/mol. The compound is recognized by the CAS number 145196-87-8 and has been sourced from various suppliers including Tocris and MedChemExpress, indicating its availability for research purposes .
The synthesis of iodophenpropit dihydrobromide involves several steps that typically include the formation of the core structure followed by halogenation. While specific detailed protocols may vary among laboratories, general methods include:
Technical parameters such as reaction temperatures, solvent choices (e.g., dimethyl sulfoxide or acetonitrile), and purification methods (e.g., recrystallization or chromatography) are critical for optimizing yield and purity .
The molecular structure of iodophenpropit dihydrobromide features a complex arrangement that includes:
The three-dimensional conformation plays a significant role in its interaction with histamine H3 receptors, impacting its efficacy as an antagonist .
Iodophenpropit dihydrobromide participates in various chemical reactions primarily related to its interactions with biological targets:
The mechanism of action of iodophenpropit dihydrobromide centers around its role as a histamine H3 receptor antagonist:
Iodophenpropit dihydrobromide exhibits several notable physical and chemical properties:
These properties are essential for determining suitable experimental conditions for its use in laboratory settings .
Iodophenpropit dihydrobromide has several scientific applications:
Its versatility makes it a valuable compound in both basic research and applied pharmaceutical sciences .
The development of histamine H3 receptor antagonists represents a significant advancement in neuropharmacology, driven by the need to dissect the neuromodulatory roles of histamine in the central nervous system. Histamine H3 receptors, first classified as presynaptic autoreceptors by Arrang and colleagues in 1983, regulate the synthesis and release of histamine and other neurotransmitters. Initial ligands like thioperamide provided foundational insights but exhibited limitations in selectivity and pharmacokinetic properties. The discovery of iodophenpropit dihydrobromide in the early 1990s emerged from systematic efforts to engineer high-affinity, brain-penetrant antagonists. Jansen and colleagues pioneered its development by radiolabeling the compound as [¹²⁵I]iodophenpropit, enabling the first detailed characterization of H3 receptor distribution and binding kinetics in mammalian brain tissue [1] [4]. This innovation addressed critical gaps in H3 receptor research, as earlier tools struggled with nonspecific binding or inadequate blood-brain barrier penetration.
Iodophenpropit dihydrobromide’s validation as a selective molecular probe facilitated autoradiographic mapping studies, revealing heterogeneous H3 receptor expression in the cerebral cortex, striatum, nucleus accumbens, globus pallidus, and substantia nigra [4]. Its high affinity (equilibrium dissociation constant = 0.3–0.32 nanomolar) and reversibility distinguished it from predecessors like burimamide or thioperamide, positioning it as a reference antagonist for functional and mechanistic studies [1] [5]. Licensing agreements with scientific institutions, such as the University of Amsterdam’s Science Faculty, accelerated its commercial availability for basic research by 1992 [1] [2].
Iodophenpropit dihydrobromide (chemical name: N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide; molecular formula: C₁₅H₁₉IN₄S·2HBr) integrates distinct pharmacophores essential for H3 receptor antagonism. Its 489.13 Dalton molecular core comprises:
The iodine atom at the para position of the phenyl ring enhances both radiolabeling efficiency (for tracer studies) and binding specificity. Crystallographic analyses indicate that iodophenpropit stabilizes an inactive conformation of the H3 receptor through allosteric disruption of the histamine binding site. Functional assays confirm its role as a silent antagonist, lacking intrinsic inverse agonist activity in unstimulated systems [4] [6].
Table 1: Biophysical and Pharmacological Profile of Iodophenpropit Dihydrobromide
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 576.13 g/mol | X-ray crystallography |
Purity | ≥98% (HPLC-validated) | Commercial synthesis [1] |
Equilibrium Dissociation Constant | 0.32 nanomolar | Saturation binding (mouse brain) [4] |
Solubility | 25 millimolar in water | In vitro reconstitution [2] |
Selectivity Ratio (H3:H1/H2) | >1,000-fold | Radioligand displacement [5] |
Neuropharmacologically, iodophenpropit dihydrobromide modulates neurotransmitter dynamics via H3 receptor blockade. These receptors are co-localized with corticostriatal and thalamocortical projections, where they inhibit glutamate release through Gαi/o-protein-coupled pathways. Antagonism by iodophenpropit enhances excitatory transmission, validated by electrophysiological recordings showing increased excitatory postsynaptic potential amplitude in striatal medium spiny neurons [3]. Its utility extends to behavioral models, where it suppresses amygdaloid-kindled seizures at lower effective doses (50% effective dose = 2.54 milligrams per kilogram) than first-generation antagonists like thioperamide [8].
Table 2: Neurophysiological Effects of Iodophenpropit Dihydrobromide
Effect | Mechanism | Biological System |
---|---|---|
Inhibition of glutamate release | Blockade of presynaptic H3 receptors | Corticostriatal synapses [3] |
Increased serotonergic neuron firing | Disruption of histamine-mediated inhibition | Dorsal raphe nuclei [9] |
Suppression of kindled seizures | Enhanced GABAergic tone in limbic circuits | Amygdala [8] |
Potentiation of cAMP production | H3 receptor antagonism in recombinant systems | SK-N-MC cells [6] |
Furthermore, iodophenpropit illuminates H3 receptor coupling to ion channels. In rodent striatal slices, it reverses agonist-induced suppression of calcium influx through Caᵥ2.1 (P/Q-type) channels and inhibits GIRK (G protein-activated inwardly rectifying potassium) channel activation [3]. Single-cell transcriptomics in serotonergic neurons of the dorsal raphe confirms histamine H3 receptor expression and identifies iodophenpropit-sensitive tonic inhibition of firing, suggesting broader neuromodulatory applications [9]. These structural and functional attributes underscore its indispensability in decoding histaminergic circuits and developing targeted neurotherapeutics.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7